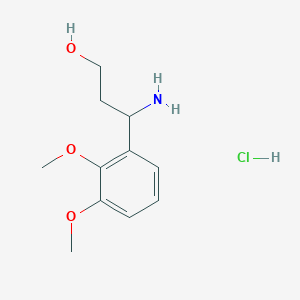
(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. Its unique structure, featuring a sulfinamide group attached to a phenyl ring and a chiral center, makes it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-amino-2-methyl-1-propanol with phenylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction proceeds as follows:
(R)-2-amino-2-methyl-1-propanol+phenylsulfinyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfinamide derivatives.
Scientific Research Applications
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide has numerous applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the synthesis of chiral drugs and biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with metal catalysts, facilitating enantioselective transformations. The chiral center in the compound helps in the formation of chiral products by controlling the spatial arrangement of reactants.
Comparison with Similar Compounds
Similar Compounds
(S)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide: The enantiomer of the compound, used similarly in asymmetric synthesis.
N-Phenylsulfinylamine: Lacks the chiral center, used in non-chiral synthesis.
N-Methyl-N-phenylsulfinamide: Similar structure but with different substituents, used in various organic reactions.
Uniqueness
®-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is unique due to its chiral center, making it highly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from other sulfinamide compounds.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N,2-dimethyl-N-phenylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
IJDUIPHIFHJZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





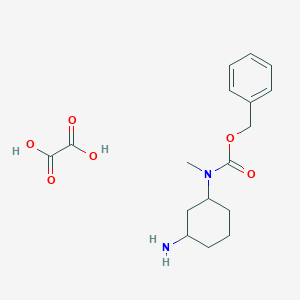
![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)


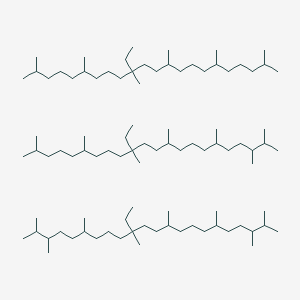
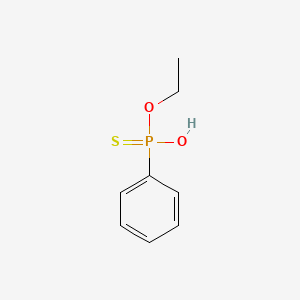
![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
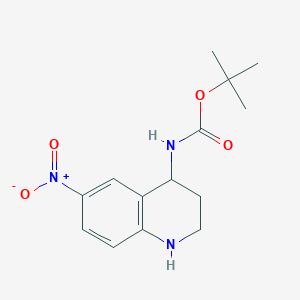
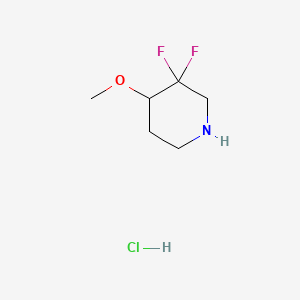
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
